molecular formula C15H22O B12686899 4,4a,5,6-Tetrahydro-7-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one CAS No. 93840-79-0

4,4a,5,6-Tetrahydro-7-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one

Cat. No.: B12686899
CAS No.: 93840-79-0
M. Wt: 218.33 g/mol
InChI Key: ZMOKITSGSADCRZ-UHFFFAOYSA-N
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Description

4,4a,5,6-Tetrahydro-7-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one is an organic compound that belongs to the class of naphthalenes. These compounds are characterized by their two fused benzene rings, which can be modified with various functional groups. This particular compound features a ketone group at the 2-position and isopropyl and methyl groups at other positions, making it a unique derivative of naphthalene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4a,5,6-Tetrahydro-7-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one typically involves multi-step organic reactions. One common method might include:

    Starting Material: A suitable naphthalene derivative.

    Functional Group Introduction: Introduction of the isopropyl and methyl groups through Friedel-Crafts alkylation.

    Reduction: Partial reduction of the naphthalene ring to introduce tetrahydro functionality.

    Ketone Formation: Oxidation of the appropriate position to form the ketone group.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be fine-tuned to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol.

    Substitution: The isopropyl and methyl groups can undergo various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

4,4a,5,6-Tetrahydro-7-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one can be used in various fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of naphthalene derivatives on biological systems.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use as a precursor in the manufacture of dyes, fragrances, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used in drug development, the compound might interact with specific enzymes or receptors in the body. The molecular targets and pathways would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: The parent compound with two fused benzene rings.

    Tetralin: A partially hydrogenated derivative of naphthalene.

    Isopropylnaphthalene: A naphthalene derivative with an isopropyl group.

Uniqueness

4,4a,5,6-Tetrahydro-7-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one is unique due to its specific substitution pattern and the presence of a ketone group, which can impart different chemical and physical properties compared to its analogs.

Properties

CAS No.

93840-79-0

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

4,4a-dimethyl-7-propan-2-yl-3,4,5,6-tetrahydronaphthalen-2-one

InChI

InChI=1S/C15H22O/c1-10(2)12-5-6-15(4)11(3)7-14(16)9-13(15)8-12/h8-11H,5-7H2,1-4H3

InChI Key

ZMOKITSGSADCRZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C=C2C1(CCC(=C2)C(C)C)C

Origin of Product

United States

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